molecular formula C11H14ClNO2 B5817465 4-chloro-N-(2-hydroxy-2-methylpropyl)benzamide

4-chloro-N-(2-hydroxy-2-methylpropyl)benzamide

Cat. No.: B5817465
M. Wt: 227.69 g/mol
InChI Key: FSKBDJBAFNCHEA-UHFFFAOYSA-N
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Description

4-chloro-N-(2-hydroxy-2-methylpropyl)benzamide is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of benzamide, characterized by the presence of a chloro group at the 4-position of the benzene ring and a hydroxy-2-methylpropyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-hydroxy-2-methylpropyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-amino-2-methyl-1-propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving:

    Continuous flow reactors: To maintain consistent reaction conditions.

    Purification steps: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-hydroxy-2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group.

    Reduction Reactions: The amide group can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or borane.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of 4-chloro-N-(2-oxo-2-methylpropyl)benzamide.

    Reduction: Formation of 4-chloro-N-(2-hydroxy-2-methylpropyl)aniline.

Scientific Research Applications

4-chloro-N-(2-hydroxy-2-methylpropyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-hydroxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or modulating their activity.

    Interacting with receptors: Affecting signal transduction pathways.

    Altering cellular processes: Such as cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-hydroxyethyl)benzamide: Similar structure but with a hydroxyethyl group instead of a hydroxy-2-methylpropyl group.

    4-chloro-N-(2-hydroxypropyl)benzamide: Similar structure but with a hydroxypropyl group instead of a hydroxy-2-methylpropyl group.

    4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide: Similar structure but with a hydroxy-2-phenylethyl group instead of a hydroxy-2-methylpropyl group.

Uniqueness

4-chloro-N-(2-hydroxy-2-methylpropyl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy-2-methylpropyl group may enhance its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

4-chloro-N-(2-hydroxy-2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(2,15)7-13-10(14)8-3-5-9(12)6-4-8/h3-6,15H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKBDJBAFNCHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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